molecular formula C10H7N3S B10844649 5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine

5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine

Cat. No.: B10844649
M. Wt: 201.25 g/mol
InChI Key: ILVDLPMGOZQXLY-UHFFFAOYSA-N
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Description

5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine is a heterocyclic compound that features both a thiazole and a pyrimidine ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The pyrimidine ring is a fundamental structure in many biological molecules, including nucleotides and certain vitamins. The combination of these two rings in a single molecule makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine typically involves the coupling of a thiazole derivative with a pyrimidine precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses a palladium catalyst to form the carbon-carbon bond between the thiazole and pyrimidine rings . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Electrophilic reagents such as bromine or iodine can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-methyl-4-thiazolyl)ethynyl]pyrimidine is unique due to its combination of a thiazole and pyrimidine ring, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-methyl-4-(2-pyrimidin-5-ylethynyl)-1,3-thiazole

InChI

InChI=1S/C10H7N3S/c1-8-13-10(6-14-8)3-2-9-4-11-7-12-5-9/h4-7H,1H3

InChI Key

ILVDLPMGOZQXLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C#CC2=CN=CN=C2

Origin of Product

United States

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